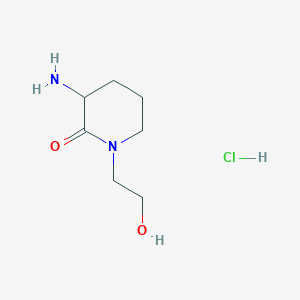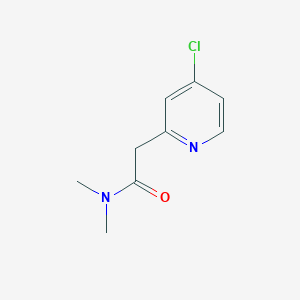
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide
説明
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .
Synthesis Analysis
Pyridine derivatives can be synthesized using various methods. For instance, one method involves the reaction of 4-chloropyridine with benzyl isocyanate or benzyl chloroformate in the presence of a base catalyst .Chemical Reactions Analysis
Pyridine and its derivatives are known to participate in various chemical reactions. They can act as a base, forming salts upon reaction with acids. Pyridine can also be hydrogenated to piperidine .Physical And Chemical Properties Analysis
Pyridine is a colorless liquid with an unpleasant smell. It is miscible with water and most organic solvents . The physical and chemical properties of a specific pyridine derivative would depend on the particular substituents attached to the pyridine ring .科学的研究の応用
1. Synthesis and Pharmacokinetics
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide is used in the synthesis of novel inhibitors with pharmacokinetic properties. A specific example is its use in the creation of a five-lipoxygenase activity protein (FLAP) inhibitor, which shows promising pharmacokinetics for potential therapeutic applications (Latli, Hrapchak, Gao, Busacca, & Senanayake, 2015).
2. Chemical Synthesis and Crystallography
The compound is involved in the synthesis of other complex chemical structures. For example, it aids in the formation of imidazo[1,2-a]pyridinium-3-olates, where its role in reactions under specific conditions is investigated (Lindner, Nieger, & Schmidt, 2009). Additionally, its derivatives are used in synthesizing 4-Hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, showing the compound's versatility in chemical synthesis (Kobayashi, Iitsuka, Fukamachi, & Konishi, 2009).
3. Biological Applications
In the field of biology, this compound has been used to study herbicidal pyrrole dicarboxylates. Its derivatives, when substituted at different positions on the pyridine ring, show varying biological properties, demonstrating its potential in agricultural applications (Andrea, Stranz, Yang, Kleier, Patel, Powell, Price, & Marynick, 1990).
4. Protein Modification
The compound's derivatives, particularly 4-halopyridines, are explored for their use in covalent protein modification. This has implications in the development of chemical probes and understanding protein interactions, thereby contributing to biochemical research (Schardon, Tuley, Er, Swartzel, & Fast, 2017).
5. Anticonvulsant Agent Research
The compound has also been studied for its potential as an anticonvulsant agent. This highlights its applicability in pharmaceutical research aimed at developing new treatments for seizure disorders (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
6. Coordination Polymer and Porous Materials
The compound plays a role in the synthesis of coordination polymers, which have significant applications in materials science, especially in gas storage and separation technologies (Lin, He, Liao, Zhou, Zhang, & Chen, 2016).
7. Antimicrobial and Cytotoxic Agents
Research into the compound's derivatives indicates potential applications in developing antimicrobial and cytotoxic agents. This opens avenues in the search for new drugs and treatments in medical science (Abdolmaleki, Ghadermazi, Fattahi, Shokraii, Alimoradi, Shahbazi, & Judy Azar, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(2)9(13)6-8-5-7(10)3-4-11-8/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFDLNJMDRXCNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloropyridin-2-yl)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



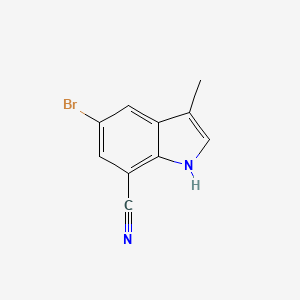

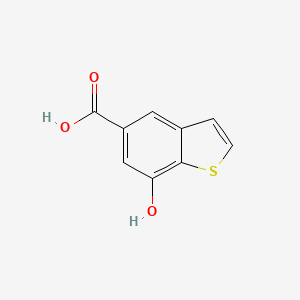
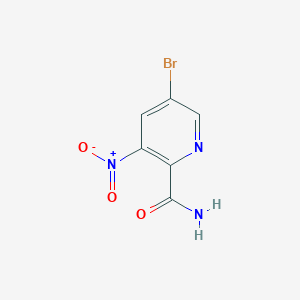

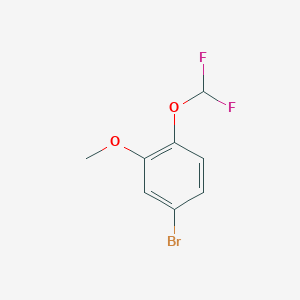
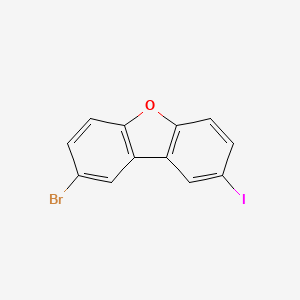

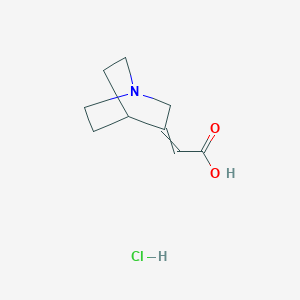


![tert-Butyl 9-oxo-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1376391.png)
